molecular formula C11H8FNO2 B1406150 6-Fluoro-2-methylquinoline-8-carboxylic acid CAS No. 1515306-50-9

6-Fluoro-2-methylquinoline-8-carboxylic acid

Cat. No.: B1406150
CAS No.: 1515306-50-9
M. Wt: 205.18 g/mol
InChI Key: GNLAJVSAXUGDHM-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline-8-carboxylic acid is a fluorinated quinoline derivative intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Quinoline carboxylic acids are valuable scaffolds in medicinal chemistry and materials science. Based on related structures, this compound may serve as a key synthetic intermediate for developing novel fluorinated quinolines . Research on similar compounds highlights potential applications in creating antimicrobial agents and fluorophores with solvatochromic properties for optical studies . The incorporation of a fluorine atom is a common strategy in drug design to modulate the lipophilicity, metabolic stability, and binding affinity of a molecule . Researchers can utilize this compound as a versatile building block for further chemical modifications at the carboxylic acid group, or to study the effects of the specific 6-fluoro-8-carboxylic acid substitution pattern on biological activity or photophysical behavior. All information is provided for research reference only.

Properties

IUPAC Name

6-fluoro-2-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLAJVSAXUGDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of cyclization reactions, where starting materials such as 2-methylquinoline undergo fluorination and subsequent carboxylation . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Fluoro-2-methylquinoline-8-carboxylic acid has been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to inhibit the growth of various bacterial strains. Studies have shown that modifications in the quinoline structure can enhance antibacterial activity against resistant strains of bacteria, making this compound a candidate for further development in antibiotic therapies .

Anticancer Properties
Research indicates that derivatives of quinoline, including this compound, exhibit anticancer activities. For instance, studies have demonstrated that certain quinoline carboxylic acids can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways, suggesting potential as a lead compound for developing anticancer agents .

Biological Assays

Kinase Inhibition Studies
The compound has been utilized in kinase inhibition assays, where it showed promise as an inhibitor of specific kinases involved in cancer progression. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division. The selectivity profile of this compound is being evaluated to identify its potential as a targeted therapy .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interaction mechanisms at the molecular level and guide further structural modifications to enhance efficacy and selectivity against target proteins .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. These derivatives are often screened for activity against Mycobacterium tuberculosis and other pathogens, highlighting their importance in developing new therapeutics .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value indicating significant cytotoxicity, leading to apoptosis through mitochondrial pathways. This finding supports its potential as a chemotherapeutic agent.

CompoundIC50 (µM)Mechanism
This compound168.78Apoptosis induction

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it effectively inhibited the growth of resistant strains, suggesting its potential use in developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its ability to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Fluoro-2-methylquinoline-8-carboxylic acid with key analogues, focusing on substituent positions, molecular formulas, and applications:

Compound Name Substituent Positions Molecular Formula CAS Number Key Properties/Applications
This compound 6-F, 2-CH₃, 8-COOH C₁₁H₈FNO₂ Not Provided Likely precursor for pharmaceuticals/agrochemicals
6-Fluoroquinoline-2-carboxylic acid 6-F, 2-COOH C₁₀H₆FNO₂ 1256808-59-9 Intermediate in drug synthesis
8-Fluoro-2-methylquinoline-4-carboxylic acid 8-F, 2-CH₃, 4-COOH C₁₁H₈FNO₂ 288151-68-8 Potential use in coordination chemistry
6-Fluoro-7-methylquinoline-2-carboxylic acid 6-F, 7-CH₃, 2-COOH C₁₁H₈FNO₂ 1420789-86-1 Pharmaceutical intermediate (97% purity)
Quinoline-8-carboxylic acid 8-COOH C₁₀H₇NO₂ 86-59-9 Parent compound; metal chelation
6-Methylquinoline-8-carboxylic acid 6-CH₃, 8-COOH C₁₁H₉NO₂ 10349-57-2 Studied for antimicrobial activity

Key Differences and Implications

Substituent Positions: Fluorine Position: Fluorine at position 6 (as in the target compound) vs. position 8 (e.g., 8-Fluoro-2-methylquinoline-4-carboxylic acid) alters electronic effects. Fluorine at position 6 may enhance resonance stabilization of the quinoline ring, impacting binding affinity in drug-receptor interactions . Carboxylic Acid Position: The 8-COOH group in the target compound vs. 2-COOH in 6-Fluoroquinoline-2-carboxylic acid affects solubility and hydrogen-bonding capacity.

Methyl Group Effects: The 2-CH₃ group in the target compound introduces steric hindrance near the nitrogen atom, which may influence interactions with enzymes or receptors. In contrast, 7-CH₃ in 6-Fluoro-7-methylquinoline-2-carboxylic acid could alter π-π stacking in crystal structures .

Applications: Pharmaceuticals: Methyl ester derivatives (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate, ) are used as intermediates in drug synthesis, suggesting that the target compound’s carboxylic acid group could serve as a precursor for prodrugs. Agrochemicals: Fluoroquinoline derivatives are explored for herbicidal and insecticidal activity, where electron-withdrawing substituents like fluorine enhance stability under environmental conditions .

Biological Activity

6-Fluoro-2-methylquinoline-8-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. Quinolines, known for their nitrogen-containing heterocyclic structure, exhibit significant pharmacological properties. The incorporation of a fluorine atom enhances the compound's biological profile, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C10H8FNO2, with a molecular weight of approximately 195.18 g/mol. The presence of a carboxylic acid group, along with the fluorine and methyl substitutions, contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By disrupting these processes, the compound leads to cell death in susceptible bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent activity similar to that of established antibiotics. The compound's mechanism involves interference with bacterial DNA replication, making it effective against resistant strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation and inducing cell cycle arrest at the G1 phase .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7168.78Induces apoptosis
T-24257.87Cell cycle arrest at G1 phase

Case Studies

Several case studies highlight the potential of this compound as a lead compound for drug development:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria, demonstrating significant efficacy comparable to conventional antibiotics. This positions it as a potential candidate for treating infections caused by resistant pathogens.
  • Anticancer Research : In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in increased apoptosis rates compared to control treatments. Flow cytometric analysis showed a marked increase in early and late apoptosis, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-2-methylquinoline-8-carboxylic acid, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of quinoline derivatives often involves cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses). For this compound, key parameters include:

  • Precursor selection : Use fluorinated aniline derivatives and β-keto esters to introduce fluorine and carboxylic acid groups .
  • Catalytic optimization : Screen catalysts (e.g., polyphosphoric acid or Pd-based systems) to improve yield and regioselectivity.
  • Temperature control : Reactions typically proceed at 80–120°C to balance cyclization efficiency and side-product formation .
    • Data Contradiction : Conflicting yields reported in similar quinoline syntheses (e.g., 40–75%) suggest solvent polarity and stoichiometry adjustments are critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., fluorine orientation in the quinoline ring) using single-crystal data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs (e.g., 8-methoxy or 2-trifluoromethyl derivatives) to assess electronic and steric effects on target binding .
  • Bioactivity assays : Test interactions with enzymes (e.g., carboxylases) or receptors using fluorescence polarization or surface plasmon resonance .
  • Computational modeling : Compare docking scores (e.g., AutoDock Vina) of analogs to identify critical binding motifs .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate 13C^{13}\text{C} NMR with IR spectroscopy to distinguish carbonyl (C=O) vs. carboxylate (COO⁻) signals .
  • Isotopic labeling : Use 2H^{2}\text{H}- or 18O^{18}\text{O}-labeled compounds to trace proton exchange or hydrolysis artifacts .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric or conformational equilibria .

Q. How can solubility and stability challenges be addressed during in vitro studies of this compound?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
  • pH optimization : Adjust buffers (pH 6.5–7.5) to stabilize the carboxylic acid group and prevent precipitation .
  • Accelerated stability testing : Monitor degradation under UV light or elevated temperatures (40–60°C) to identify hydrolytic or photolytic pathways .

Q. What computational approaches predict the metabolic fate of this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, cytochrome P450 interactions, and metabolite formation .
  • Density functional theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., fluorine vs. methyl groups) .
  • Molecular dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores .

Notes on Evidence Utilization

  • Synthesis protocols from and were adapted for reaction design.
  • Analytical methods in and informed purity and structural validation.
  • Stability and metabolic predictions leveraged computational tools cited in and .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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